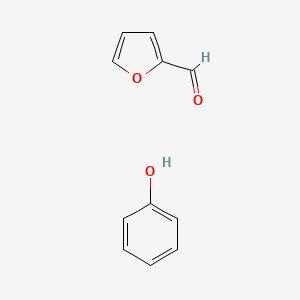
Furan-2-carbaldehyde;phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol furfuraldehyde is a chemical compound formed by the reaction of phenol and furfural. It is a type of phenolic resin known for its excellent thermal stability, mechanical strength, and resistance to chemical attack. These properties make it valuable in various industrial applications, including adhesives, coatings, and composite materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.
Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.
Analyse Des Réactions Chimiques
Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Applications De Recherche Scientifique
Phenol furfuraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the preparation of bio-compatible materials and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and composite materials due to its excellent mechanical and thermal properties.
Mécanisme D'action
Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:
Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.
Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.
Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.
Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.
Comparaison Avec Des Composés Similaires
- Phenol Formaldehyde
- Furfural Alcohol
- Urea Formaldehyde
- Melamine Formaldehyde
Propriétés
Numéro CAS |
26338-61-4 |
|---|---|
Formule moléculaire |
C11H10O3 |
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
furan-2-carbaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H |
Clé InChI |
ANAGEECPKFGKEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)O.C1=COC(=C1)C=O |
Numéros CAS associés |
26338-61-4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
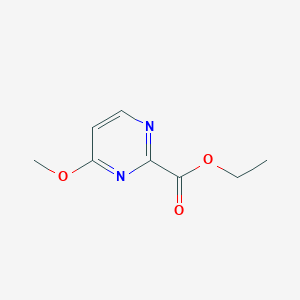
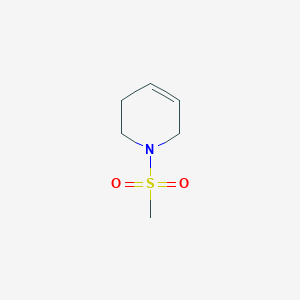
![5-Ethylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8636636.png)

![Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-](/img/structure/B8636643.png)
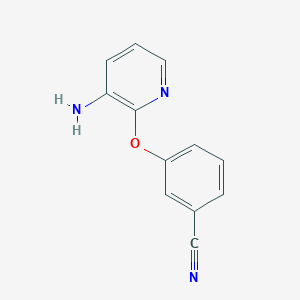


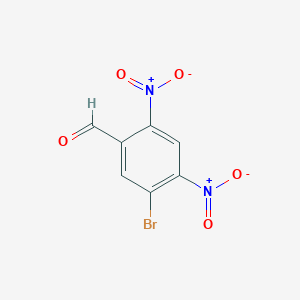
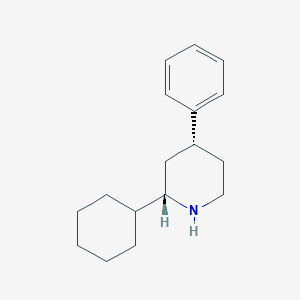
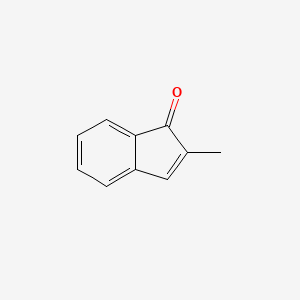
![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)

![6-Iodo-2-methoxy-3-[(4-methoxybenzyl)oxy]pyridine](/img/structure/B8636711.png)
